molecular formula C11H16N2 B11911205 2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine

2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine

Cat. No.: B11911205
M. Wt: 176.26 g/mol
InChI Key: TXLKADKPUZNQOT-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine is a heterocyclic amine featuring a partially saturated quinoline core (tetrahydroquinoline) with an ethanamine (-CH2CH2NH2) substituent at the 6-position. The tetrahydroquinoline ring provides a balance of aromaticity and flexibility, while the ethanamine side chain may enhance solubility and receptor binding .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-6-yl)ethanamine

InChI

InChI=1S/C11H16N2/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h3-4,8,13H,1-2,5-7,12H2

InChI Key

TXLKADKPUZNQOT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CCN)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This process yields the tetrahydroquinoline intermediate, which can then be further reacted with ethylamine to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated amine derivatives.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with catalysts like Pd/C.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed:

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of tetrahydroquinoline compounds exhibit potential as neuroprotective agents. For instance, studies have shown that certain tetrahydroquinoline analogues can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. A specific study identified a tetrahydroquinoline derivative as a potent nNOS inhibitor with improved oral bioavailability, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Treatment of Sleep Disorders

Tetrahydroquinoline derivatives have been explored for their antagonistic effects on orexin receptors, which are critical in regulating sleep-wake cycles. Compounds targeting these receptors may offer new avenues for treating sleep disorders such as insomnia and narcolepsy . The pharmacological profile of these compounds suggests they could modulate appetite and sleep patterns effectively.

Cardiovascular Health

The compound has also been investigated for its role in managing cholesterol levels. Certain tetrahydroquinoline derivatives have demonstrated inhibitory activity against cholesteryl ester transfer protein (CETP), which is crucial for regulating HDL and LDL cholesterol levels. This action could be beneficial in preventing arteriosclerotic diseases and managing dyslipidemia .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrahydroquinoline derivatives against various bacterial strains. These compounds have shown efficacy in treating infections, indicating their potential use as novel antimicrobial agents.

Case Studies and Research Findings

Study Focus Findings
PMC5699206NeuropharmacologyIdentified submicromolar activities against nNOS with specific tetrahydroquinoline analogues .
WO2005118548A1Sleep DisordersExplored orexin receptor antagonism for treatment of sleep-related disorders .
WO2007116922A1Cardiovascular HealthDemonstrated CETP inhibitory activity leading to improved lipid profiles .
PMC9124477Alzheimer's DiseaseDeveloped dual-target inhibitors for ChEs and MAOs showing promise in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Positional Isomerism
  • 8-Position vs. 6-Position Substitution: The positional isomer 2-(1,2,3,4-tetrahydroquinolin-8-yl)ethanamine (CID 54595063) shares the same molecular formula (C11H16N2) but differs in the ethanamine group’s placement.
Nitrogen Substituents
  • (1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (CAS 1342712-03-1) features an ethyl group, further enhancing hydrophobicity and possibly prolonging half-life in vivo .
Side Chain Variations
  • Extended Alkylamino Chains: Compound 47 (1-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine, MW 248.2) includes a diethylaminoethyl side chain, which introduces basicity and bulkiness. This modification could improve blood-brain barrier penetration or receptor affinity compared to the simpler ethanamine chain .
  • Fluorinated Derivatives: Compound 48 (1-(2-(Dimethylamino)ethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-6-amine) adds a fluorine atom at the 8-position, likely enhancing metabolic stability and binding specificity through electronic effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Implications
2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine C11H16N2 ~176.26 Ethanamine at 6-position Moderate solubility, balanced logP
1-(1-Methyl-THQ-6-yl)methanamine C11H16N2 176.26 N-methyl, methanamine Increased lipophilicity
Compound 47 C14H25N3 248.2 Diethylaminoethyl chain Higher basicity, enhanced BBB penetration
2-(Dihydrobenzodioxin-6-yl)ethylamine C10H13NO2 179.22 Benzodioxin core Enhanced aromaticity, altered solubility

Biological Activity

2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine, a compound derived from the tetrahydroquinoline family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline ring fused with an ethanamine side chain. This unique structure contributes to its biological activity by interacting with various biological targets.

1. Neuroprotective Effects

Research has indicated that derivatives of tetrahydroquinoline exhibit neuroprotective properties. For instance, compounds with similar structures have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. One study highlighted a specific derivative that demonstrated improved oral bioavailability and significant inhibition of nNOS, suggesting potential for treating conditions like migraine and neuropathic pain .

2. Antitumor Activity

Several studies have reported the antitumor effects of tetrahydroquinoline derivatives. A notable investigation synthesized various analogs and evaluated their cytotoxicity against cancer cell lines. Some compounds exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent, indicating their potent antitumor activity . The following table summarizes the IC50 values of selected compounds:

Compound IDIC50 (µg/mL)Comparison (Doxorubicin IC50)
253Lower
322.5Lower
Doxorubicin37.5Reference

3. Antimicrobial Properties

Tetrahydroquinoline derivatives have also shown antimicrobial activity against various pathogens. The structural modifications in these compounds can enhance their efficacy against bacterial strains and fungi. A study assessed the activity of several analogs against Staphylococcus aureus and Escherichia coli, noting significant inhibition at low concentrations .

The biological activities of this compound can be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes:

  • nNOS Inhibition : The selective inhibition of nNOS reduces the production of nitric oxide (NO), which is often associated with neuroinflammation and pain pathways.
  • Cytotoxic Mechanisms : In cancer cells, these compounds may induce apoptosis through the activation of caspases or by disrupting mitochondrial function.

Case Study 1: Neuroprotection in Animal Models

In a study involving rats with induced neuropathic pain, a tetrahydroquinoline derivative was administered at doses of 30 mg/kg. The results showed significant reversal of hyperalgesia and allodynia, demonstrating its potential as a therapeutic agent for chronic pain conditions .

Case Study 2: Antitumor Efficacy

A series of tetrahydroquinoline derivatives were tested against various cancer cell lines. Compounds with specific substitutions on the aromatic ring displayed enhanced cytotoxicity compared to standard treatments like Doxorubicin. The study concluded that these derivatives could serve as lead compounds for developing new anticancer drugs .

Q & A

Q. What are the recommended synthetic routes for 2-(1,2,3,4-tetrahydroquinolin-6-yl)ethanamine, and how can reaction yields be optimized?

Methodological Answer: A common approach involves reductive amination or cyclization of substituted anilines with appropriate aldehydes/ketones. For example, a 52% yield was achieved via catalytic hydrogenation of a Schiff base intermediate using Pd/C in ethanol . Optimization strategies include:

  • Temperature control : Maintaining 50–60°C during cyclization to minimize side reactions.
  • Catalyst selection : Pd/C or PtO₂ for selective reduction of imine bonds.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Use a combination of NMR spectroscopy and X-ray crystallography :

  • ¹H NMR : Characteristic signals include δ 6.48–6.41 ppm (aromatic protons) and δ 3.29–3.03 ppm (tetrahydroquinoline CH₂ groups) .
  • XRD : Resolve bond angles and torsional strain. For example, a related tetrahydroquinoline derivative showed torsion angles of 47.0° (isoxazole-phenyl) and 3.5° (nitro group) .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column chromatography : Use silica gel (230–400 mesh) with eluents like ethyl acetate/hexane (3:7) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield >95% purity for crystalline derivatives .
  • Distillation : For volatile intermediates, fractional distillation at reduced pressure (e.g., bp 242–245°C for chlorophenyl analogs) .

Q. How can the stability of this compound be assessed under experimental conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 200°C).
  • pH stability tests : Monitor degradation via HPLC in buffers (pH 2–12) over 24 hours.
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

  • Receptor binding assays : Radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) .
  • Enzyme inhibition : Measure IC₅₀ values against nitric oxide synthase (nNOS) using fluorometric detection .
  • Cellular viability : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity .

Q. How can computational modeling predict the selectivity of this compound analogs for neuronal targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to nNOS active sites (e.g., key interactions with heme Fe³⁺) .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond donors, aromatic rings) using MOE or Phase .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability .

Q. What strategies resolve contradictions in reported fluorescence properties of tetrahydroquinoline derivatives?

Methodological Answer:

  • Solvent effects : Compare emission maxima in polar (e.g., MeOH) vs. nonpolar solvents (e.g., hexane) .
  • Conformational analysis : Use TD-DFT calculations to correlate torsion angles (e.g., 47.0° vs. 56.4° ) with Stokes shifts.
  • Quenching studies : Add KI or acrylamide to differentiate static vs. dynamic quenching mechanisms .

Q. How can regioselectivity challenges in synthesizing 6-substituted tetrahydroquinolines be addressed?

Methodological Answer:

  • Directing groups : Install nitro or methoxy groups at C6 to guide electrophilic substitution .
  • Protection/deprotection : Use Boc groups for NH protection during Friedel-Crafts alkylation .
  • Catalytic C–H activation : Pd(OAc)₂ with ligands (e.g., PCy₃) for selective functionalization .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of amine vapors.
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

Q. How are crystallographic data discrepancies (e.g., bond angles) resolved in structural reports?

Methodological Answer:

  • Data re-refinement : Use SHELXL-97 with updated scattering factors .
  • Twinning analysis : Check for pseudo-merohedral twinning via PLATON .
  • Cross-validation : Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*) .

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